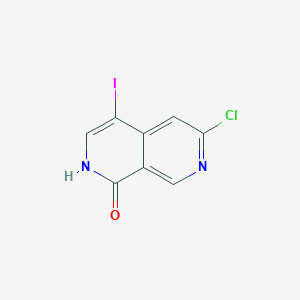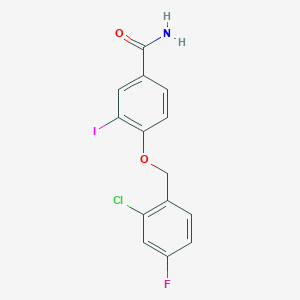
3-nitro-1-(phenylsulfonyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-1-(phenylsulfonyl)-1H-pyrrole is a heterocyclic compound characterized by a pyrrole ring substituted with a nitro group at the 3-position and a phenylsulfonyl group at the 1-position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-(phenylsulfonyl)-1H-pyrrole typically involves the nitration of 1-(phenylsulfonyl)pyrrole. This can be achieved using acetyl nitrate as the nitrating agent. The reaction is carried out at low temperatures to ensure selective nitration at the 3-position . The general reaction scheme is as follows:
Nitration Reaction: 1-(phenylsulfonyl)pyrrole is treated with acetyl nitrate at low temperatures to yield this compound.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-nitro-1-(phenylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group activates the pyrrole ring towards nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as Grignard reagents or organolithium compounds can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Cycloaddition: Dienophiles and dipolarophiles are used in cycloaddition reactions.
Major Products
Nucleophilic Substitution: Substituted pyrroles with various functional groups.
Reduction: 3-amino-1-(phenylsulfonyl)-1H-pyrrole.
Cycloaddition: Polycyclic heterocycles with potential biological activity.
Applications De Recherche Scientifique
3-nitro-1-(phenylsulfonyl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-nitro-1-(phenylsulfonyl)-1H-pyrrole involves its reactivity towards nucleophiles and electrophiles. The nitro group enhances the electrophilic character of the pyrrole ring, making it susceptible to nucleophilic attack. Additionally, the phenylsulfonyl group stabilizes the compound and influences its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-nitro-1-(phenylsulfonyl)indole: Similar structure but with an indole ring instead of a pyrrole ring.
3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine: Contains an additional amino group at the 2-position.
N-(tert-butyl)-3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine: Substituted with a tert-butyl group.
Uniqueness
3-nitro-1-(phenylsulfonyl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The combination of the nitro and phenylsulfonyl groups makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H8N2O4S |
|---|---|
Poids moléculaire |
252.25 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-nitropyrrole |
InChI |
InChI=1S/C10H8N2O4S/c13-12(14)9-6-7-11(8-9)17(15,16)10-4-2-1-3-5-10/h1-8H |
Clé InChI |
YUMLXECCRWZWTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



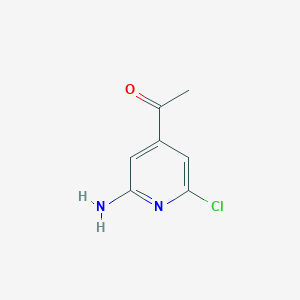
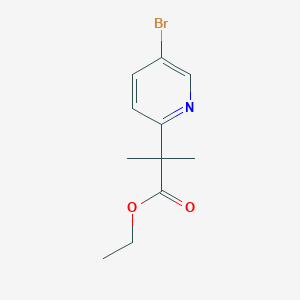


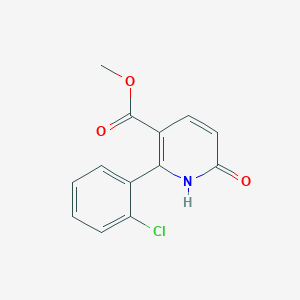


![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)



